molecular formula C15H11NOS B383360 1-phenyl-4-sulfanyl-2(1H)-quinolinone

1-phenyl-4-sulfanyl-2(1H)-quinolinone

Cat. No.: B383360
M. Wt: 253.32g/mol
InChI Key: RNPVGTUBIFIMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-sulfanyl-2(1H)-quinolinone is a substituted quinolinone derivative characterized by a sulfur-containing sulfanyl (-SH) group at position 4 and a phenyl ring at position 1 of the quinolinone core. This compound is synthesized through nucleophilic substitution reactions, such as the thiation of 4-chloroquinolinone precursors using thiourea under fusion conditions . The sulfanyl group enhances reactivity in further derivatization (e.g., S-alkylation or oxidation) and contributes to biological activity, particularly in antimicrobial and fluorescent probe applications . Its structure is confirmed via spectroscopic methods (IR, NMR) and elemental analysis, with distinct absorption bands for the C=S stretch (~1625 cm⁻¹) and aromatic protons in the δ 6.5–8.5 ppm range in ¹H-NMR .

Properties

Molecular Formula

C15H11NOS

Molecular Weight

253.32g/mol

IUPAC Name

1-phenyl-4-sulfanylquinolin-2-one

InChI

InChI=1S/C15H11NOS/c17-15-10-14(18)12-8-4-5-9-13(12)16(15)11-6-2-1-3-7-11/h1-10,18H

InChI Key

RNPVGTUBIFIMIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)S

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their properties are summarized below:

Compound Name Substituents Key Properties/Activities Reference
1-Phenyl-4-sulfanyl-2(1H)-quinolinone 1-Ph, 4-SH High reactivity for S-alkylation; potential antimicrobial/fluorescent probe applications
8-Methyl-4-sulfanylquinolin-2(1H)-one 8-Me, 4-SH Synthesized via thiourea fusion; selective S-alkylation with alkyl iodides
4-Chloro-8-methylquinolin-2(1H)-one 8-Me, 4-Cl Precursor for nucleophilic substitutions (e.g., thiation, hydrazination)
4-Azido-8-methylquinolin-2(1H)-one 8-Me, 4-N₃ Staudinger reduction to amines; used in controlled amine synthesis
4-Hydrazino-8-methylquinolin-2(1H)-one 8-Me, 4-NHNH₂ Intermediate for azide formation; lower yield compared to tosylate routes
1-Methyl-2-pentyl-4(1H)-quinolinone 1-Me, 2-pentyl Natural derivative with insecticidal activity; isolated from Penicillium spp.
3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one 1-Me, 3-indolyl, 4-Ph-OMe Synthetic analog with complex substitution; potential enzyme inhibition

Physicochemical Properties

  • Solubility : Sulfanyl derivatives show moderate solubility in polar aprotic solvents (e.g., DMF) due to hydrogen bonding from -SH groups. Chloro and alkyl analogs are more lipophilic .
  • Stability : 4-Sulfanyl compounds are prone to oxidation, forming disulfides or sulfoxides, whereas 4-azido derivatives require careful handling to avoid explosive decomposition .

Structure-Activity Relationships (SAR)

  • Position 4 : Sulfanyl and chloro groups enhance electrophilicity, enabling nucleophilic attacks, while hydroxy groups favor hydrogen bonding .
  • Position 1 : N-Alkylation (e.g., 1-Me or 1-Ph) increases metabolic stability and antimicrobial potency .
  • Position 2/3 : Bulky substituents (e.g., indolyl or benzyl groups) improve target selectivity but reduce solubility .

Key Research Findings

Synthetic Efficiency: 4-Sulfanylquinolinones are synthesized in higher yields (e.g., 75–85%) compared to 4-azido or hydrazino derivatives (53–60%) .

Biological Relevance : Sulfanyl derivatives act as fluorescent probes for reactive sulfur species (e.g., H₂S) due to their thiol-specific reactivity .

Therapeutic Potential: 4-Sulfanyl analogs are intermediates in antimalarial and anti-fibrosis drug candidates, outperforming chloro derivatives in target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.